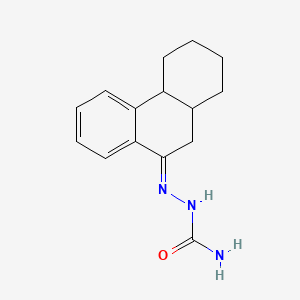

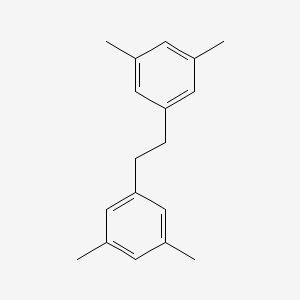

![molecular formula C13H20O2 B11944630 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol CAS No. 1053658-33-5](/img/structure/B11944630.png)

1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol es un compuesto orgánico único que se caracteriza por su estructura espirocíclica. Este compuesto presenta una columna vertebral de tetradecano con un motivo oxadispiro, que incluye dos anillos de tetrahidrofurano unidos en espiro. La presencia de un grupo enol en la posición 14 se suma a su complejidad química y reactividad.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol generalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, comenzando con un precursor lineal, la ciclización se puede inducir utilizando reactivos como ácidos o bases fuertes, seguidos de pasos de oxidación o reducción para introducir el grupo enol.

Métodos de Producción Industrial: La producción industrial de este compuesto es menos común debido a sus aplicaciones especializadas. cuando se requiere, se sintetiza en lotes pequeños utilizando reactivos de alta pureza y condiciones de reacción estrictas para garantizar la integridad estructural y la pureza deseadas.

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo enol se puede oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo enol en un alcohol.

Sustitución: La estructura espirocíclica permite reacciones de sustitución nucleofílica o electrófila en diversas posiciones.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Hidrogenación utilizando paladio sobre carbono o hidruro de litio y aluminio.

Sustitución: Agentes halogenantes o reactivos organometálicos a temperaturas controladas.

Productos Principales:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados halogenados o alquilados.

Aplicaciones Científicas De Investigación

1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol encuentra aplicaciones en diversos campos científicos:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el diseño y desarrollo de fármacos.

Industria: Se utiliza en el desarrollo de nuevos materiales y polímeros debido a sus propiedades estructurales únicas.

Mecanismo De Acción

El mecanismo de acción de 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol está dictado principalmente por sus características estructurales. El marco espirocíclico permite interacciones con diversos objetivos moleculares, incluidas enzimas y receptores. El grupo enol puede participar en enlaces de hidrógeno y otras interacciones, lo que influye en la reactividad y la actividad biológica del compuesto. Las vías y los objetivos específicos pueden variar según el contexto de su aplicación.

Compuestos Similares:

1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ona: Estructura similar pero con un grupo cetona en lugar de un grupo enol.

(14E)-1-Oxadispiro[4.0.4.4]tetradecan-14-ona semicarbazona: Un derivado con un grupo semicarbazona.

Singularidad: this compound destaca por su grupo enol, que confiere una reactividad y una posible actividad biológica únicas. La estructura espirocíclica también contribuye a su comportamiento químico distintivo en comparación con los compuestos lineales o monocíclicos.

Comparación Con Compuestos Similares

1-Oxadispiro[4.0.4.4]tetradec-12-en-14-one: Similar structure but with a ketone group instead of an enol group.

(14E)-1-Oxadispiro[4.0.4.4]tetradecan-14-one semicarbazone: A derivative with a semicarbazone group.

Uniqueness: 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol stands out due to its enol group, which imparts unique reactivity and potential biological activity. The spirocyclic structure also contributes to its distinct chemical behavior compared to linear or monocyclic compounds.

Propiedades

Número CAS |

1053658-33-5 |

|---|---|

Fórmula molecular |

C13H20O2 |

Peso molecular |

208.30 g/mol |

Nombre IUPAC |

7-oxadispiro[4.0.46.45]tetradec-12-en-11-ol |

InChI |

InChI=1S/C13H20O2/c14-11-5-3-8-12(6-1-2-7-12)13(11)9-4-10-15-13/h3,5,11,14H,1-2,4,6-10H2 |

Clave InChI |

YJIXCWYIXRYXMS-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2(C1)CC=CC(C23CCCO3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

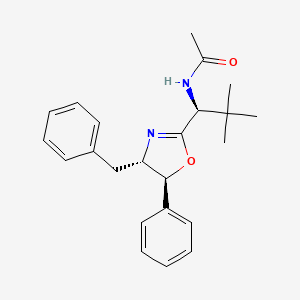

![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)

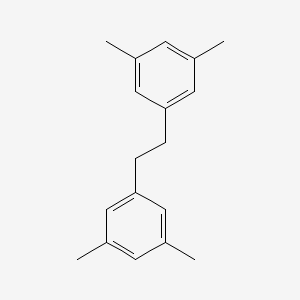

![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)